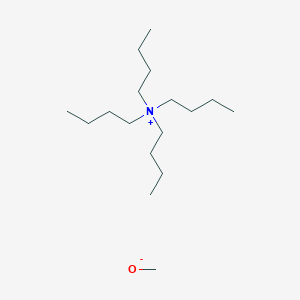

Tetrabutylammoniummethoxide

描述

Significance of Tetrabutylammonium (B224687) methoxide (B1231860) as a Versatile Reagent

The versatility of tetrabutylammonium methoxide stems from its dual nature. The methoxide anion (CH₃O⁻) is a strong base and a potent nucleophile, while the large tetrabutylammonium cation ((C₄H₉)₄N⁺) imparts solubility in organic solvents and can act as a phase-transfer catalyst. smolecule.comlookchem.com This combination allows for its application in a variety of chemical reactions.

Key applications demonstrating its versatility include:

Strong Base: It is a powerful deprotonating agent, useful in reactions like aldol (B89426) and Claisen condensations. smolecule.com The bulky cation helps to minimize competing nucleophilic reactions. smolecule.com

O-Methylating Agent: The methoxide anion can introduce a methyl group to various functional groups, such as phenols, alcohols, and carboxylic acids. smolecule.com

Catalyst: It serves as a catalyst in phase-transfer reactions and in the synthesis of various organic compounds, including esters and ethers. chemimpex.comlookchem.com For instance, it has been used in the synthesis of nitroanisoles from chloronitrobenzenes. acs.org

Polymer Chemistry: It can act as an initiator for certain types of polymerization and as a catalyst for modifying polymer properties. smolecule.com

Synthesis of Organic Carbonates: A notable application is in the synthesis of organic carbonates from alkyl halides and carbon dioxide, a method that avoids the use of toxic reagents like phosgene (B1210022). capes.gov.brcncb.ac.cnresearchgate.net

Overview of Current Research Trajectories Involving Tetrabutylammonium methoxide

Current research continues to explore and expand the applications of tetrabutylammonium methoxide, focusing on developing more efficient, selective, and environmentally friendly synthetic methods.

One significant area of research is its use in catalysis . Scientists are investigating its efficacy in various catalytic systems. For example, it has been used in combination with tetrabutylammonium bromide for the synthesis of bioactive heterocycles. nih.gov Another study demonstrated its use in a continuous-flow Suzuki-Miyaura reaction in supercritical carbon dioxide. unimelb.edu.au

Research is also focused on its role in green chemistry . The synthesis of organic carbonates using tetrabutylammonium methoxide and carbon dioxide is a prime example of a greener synthetic route. capes.gov.brcncb.ac.cnresearchgate.net This reaction avoids hazardous materials and proceeds under mild conditions.

Furthermore, its application in materials science is an emerging field. It has been used in the synthesis of specific nanomaterials, where it can act as a template or structure-directing agent. smolecule.com

A recent study highlighted the use of tetrabutylammonium hydroxide (B78521) with methanol (B129727) as a highly active catalyst for the cleavage of 4-aryl-2-methyl-3-butyn-2-ols to produce terminal arylacetylenes, showcasing its potential to facilitate reactions under milder conditions and with shorter reaction times. beilstein-journals.org

The table below summarizes some of the key properties of Tetrabutylammonium methoxide.

| Property | Value |

| Linear Formula | (CH₃CH₂CH₂CH₂)₄N(OCH₃) sigmaaldrich.com |

| CAS Number | 34851-41-7 sigmaaldrich.com |

| Molecular Weight | 273.50 g/mol sigmaaldrich.comguidechem.com |

| Molecular Formula | C₁₇H₃₉NO guidechem.com |

The following table details some of the research applications of Tetrabutylammonium methoxide.

| Research Area | Application |

| Organic Synthesis | Strong base, O-methylating agent, synthesis of ethers and carbonates. chemimpex.comsmolecule.com |

| Catalysis | Phase-transfer catalyst, catalyst for biodiesel production. chemimpex.comsmolecule.comlookchem.com |

| Polymer Chemistry | Initiator for polymerization, catalyst for polymer modification. chemimpex.comsmolecule.com |

| Pharmaceutical Development | Aids in the formulation of active pharmaceutical ingredients (APIs). chemimpex.com |

Structure

3D Structure of Parent

属性

IUPAC Name |

methanolate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.CH3O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2/h5-16H2,1-4H3;1H3/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPVRLMGCBINLBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H39NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463103 | |

| Record name | Tetrabutylammonium methoxide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34851-41-7 | |

| Record name | Tetrabutylammonium methoxide solution | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrabutylammonium methoxide solution, 20% in methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Chemical Reactivity and Mechanistic Pathways

Deprotonation Capabilities and Basic Properties of Tetrabutylammonium (B224687) Methoxide (B1231860)

The methoxide anion is a strong base, capable of deprotonating a wide range of carbon and heteroatom acids. The basicity of the methoxide ion is intrinsically linked to the acidity of its conjugate acid, methanol (B129727). The pKa of methanol is approximately 15.5, indicating that methoxide is a stronger base than the hydroxide (B78521) ion (the conjugate base of water, pKa ≈ 15.7). The large, non-polar tetrabutylammonium cation enhances the solubility of the methoxide salt in organic solvents, thereby increasing its effectiveness as a base in non-aqueous media where it exists as a "naked" and highly reactive anion.

The bulky nature of the tetrabutylammonium cation can also influence the regioselectivity of deprotonation reactions, favoring the removal of sterically less hindered protons. This property is particularly useful in complex molecule synthesis where precise control over deprotonation sites is crucial.

Table 1: Comparative pKa Values of Conjugate Acids of Various Bases

| Base | Conjugate Acid | pKa in Water |

| Methoxide (in TBAM) | Methanol | ~15.5 |

| Hydroxide | Water | ~15.7 |

| Ethoxide | Ethanol | ~16 |

| tert-Butoxide | tert-Butanol | ~18 |

| Triethylamine | Triethylammonium ion | ~10.7 |

| Pyridine | Pyridinium ion | ~5.2 |

Note: The pKa values are approximate and can vary with the solvent and temperature.

Nucleophilic Reactivity and Electrophile Activation by Tetrabutylammonium Methoxide

The methoxide anion is a potent nucleophile, readily participating in nucleophilic substitution and addition reactions. Its nucleophilicity allows it to attack electron-deficient centers, leading to the formation of new carbon-oxygen bonds.

In nucleophilic substitution reactions, tetrabutylammonium methoxide can displace leaving groups from alkyl halides to form ethers, a classic example being the Williamson ether synthesis. The use of tetrabutylammonium methoxide in such reactions is advantageous in organic solvents where the "naked" methoxide anion exhibits enhanced reactivity compared to its sodium or potassium counterparts, which are often hampered by ion-pairing effects.

Tetrabutylammonium methoxide also readily attacks carbonyl compounds such as aldehydes, ketones, and esters. With aldehydes and ketones, it undergoes nucleophilic addition to form hemiacetal alkoxides, which upon protonation yield hemiacetals. In the case of esters, it can act as a nucleophile in transesterification reactions, substituting the existing alkoxy group with a methoxy (B1213986) group. The reactivity towards carbonyl compounds is a cornerstone of its utility in organic synthesis.

Phase-Transfer Catalysis Mechanisms Employing Tetrabutylammonium Methoxide

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. Tetrabutylammonium salts are widely used as phase-transfer catalysts due to the lipophilic nature of the tetrabutylammonium cation. nih.gov

In a typical PTC system involving an aqueous and an organic phase, the tetrabutylammonium cation forms an ion pair with an aqueous-soluble anion (e.g., hydroxide or another nucleophile). This ion pair is sufficiently lipophilic to be extracted into the organic phase, where it can then react with an organic-soluble substrate.

In the context of using tetrabutylammonium methoxide, if the reaction involves an aqueous phase, the methoxide can be generated in situ at the interface or be transferred from the organic phase to the interface to react. The catalysis by tetrabutylammonium salts is often attributed to interfacial reactions. nih.gov The interface includes the microscopic water-oil boundary formed in microemulsions as well as the bulk interface. nih.gov The efficiency of the reactant transfer is governed by several factors, including the lipophilicity of the cation, the nature of the anion, and the solvent system.

The kinetics of phase-transfer catalyzed reactions are complex and depend on various parameters, including stirring speed, catalyst concentration, and the concentrations of the reactants in each phase. Kinetic studies of reactions catalyzed by tetrabutylammonium salts have provided insights into the reaction mechanisms. For instance, in hydroxide-initiated reactions under PTC conditions, the rate of reaction can be dependent on the concentration of the catalyst and the hydroxide ion. huji.ac.il

While specific kinetic data for reactions employing tetrabutylammonium methoxide as the primary phase-transfer catalyst are not abundantly available in readily compiled formats, the principles governing PTC with other tetrabutylammonium salts are applicable. The rate-determining step can be either the mass transfer of the ion pair across the interface or the intrinsic reaction in the organic phase.

Table 2: Factors Influencing the Rate of Phase-Transfer Catalysis

| Factor | Effect on Reaction Rate |

| Stirring Speed | Increases interfacial area, enhancing mass transfer up to a certain point. |

| Catalyst Concentration | Rate generally increases with catalyst concentration until a saturation point is reached. |

| Lipophilicity of Cation | Higher lipophilicity generally improves transfer into the organic phase. |

| Nature of Anion | The hydration energy of the anion affects its ease of transfer. |

| Solvent Polarity | Affects the solubility of the ion pair and the intrinsic reaction rate. |

Elucidation of Reaction Mechanisms Facilitated by Tetrabutylammonium Methoxide

Understanding the detailed mechanistic pathways of reactions involving tetrabutylammonium methoxide is crucial for optimizing reaction conditions and expanding its synthetic applications.

The chemical fixation of carbon dioxide (CO₂) into valuable chemicals is a significant area of research aimed at mitigating greenhouse gas emissions and utilizing CO₂ as a renewable C1 feedstock. The reaction of alkoxides, such as methoxide, with CO₂ to form alkyl carbonates is a known process. lasphub.com

The methoxide anion can react with CO₂ in a nucleophilic addition reaction to form a methyl carbonate species. This reaction is a key step in the synthesis of dimethyl carbonate (DMC) from methanol and CO₂. lasphub.com The mechanism involves the initial activation of methanol to a methoxide species, which then attacks the electrophilic carbon of CO₂. lasphub.com In the context of tetrabutylammonium methoxide, the "naked" methoxide anion would be expected to be highly reactive towards CO₂.

While tetrabutylammonium salts are often used as co-catalysts in the cycloaddition of CO₂ to epoxides, the direct role of the methoxide anion from tetrabutylammonium methoxide in carboxylation reactions is an area of active investigation. Computational studies, such as Density Functional Theory (DFT), are employed to elucidate the reaction pathways and transition states involved in the activation of CO₂ by methoxide and other nucleophiles. These studies help in understanding the energetics of the reaction and the role of the catalyst in lowering the activation barriers. researchgate.net

Insights into Polymerization Initiation and Propagation Processes

Tetrabutylammonium methoxide serves as a potent initiator for anionic polymerization, particularly for monomers susceptible to nucleophilic attack, such as epoxides and lactones. libretexts.orgnih.gov The initiation and propagation mechanisms are governed by the nucleophilic character of the methoxide anion (CH₃O⁻), which is rendered highly reactive by the large, non-coordinating tetrabutylammonium cation ((C₄H₉)₄N⁺).

Initiation: The polymerization process begins with the nucleophilic attack of the methoxide ion on an electrophilic site of the monomer. For instance, in the anionic ring-opening polymerization (ROP) of a cyclic ester like a lactone, the methoxide anion attacks the carbonyl carbon of the ester group. This attack leads to the cleavage of the acyl-oxygen bond, opening the ring and forming a new, linear ester with an alkoxide at one end. nih.gov This initial step effectively consumes the initiator and creates the first active propagating species.

Propagation: The propagation stage involves the sequential addition of monomer units to the growing polymer chain. openrepository.com The active center, which is the alkoxide end of the chain created during initiation, acts as the nucleophile for the next step. It attacks another monomer molecule in the same manner as the initiator, thereby extending the polymer chain by one unit and regenerating the active alkoxide terminus. This process repeats, rapidly building the polymer chain. The large tetrabutylammonium counter-ion remains loosely associated with the growing anionic chain end, forming an ion pair. nih.gov

In the anionic ROP of β-lactones, propagation proceeds through active carboxylate centers, regardless of the specific anionic initiator used. openrepository.com Side reactions, such as chain transfer to the monomer through proton abstraction at the α-position, can also occur, sometimes leading to the formation of unsaturated end groups. acs.org

Detailed Pathways in Complex Organic Transformations

The high basicity of the methoxide anion, enhanced by the dissociated nature of the tetrabutylammonium salt, makes tetrabutylammonium methoxide an effective reagent in base-mediated organic transformations. Its primary role is typically to act as a strong, non-nucleophilic proton acceptor, initiating reactions by generating a reactive anion from a less acidic precursor.

One such transformation is dehydrohalogenation , an elimination reaction to form alkenes from alkyl halides. chemistrywithdrsantosh.comucalgary.ca This reaction proceeds via an E2 (bimolecular elimination) mechanism. The methoxide base abstracts a proton from a carbon atom (the β-carbon) adjacent to the carbon bearing the halogen (the α-carbon). This proton abstraction occurs concurrently with the formation of a new pi-bond and the departure of the halide leaving group. ma.edu The use of a strong alkoxide base, like methoxide, favors the E2 pathway. chemistrywithdrsantosh.com

Another key transformation is the aldol (B89426) condensation , a fundamental carbon-carbon bond-forming reaction between two carbonyl compounds. libretexts.orgmasterorganicchemistry.com The reaction is initiated by the methoxide base abstracting an acidic α-hydrogen from one of the carbonyl compounds (an aldehyde or ketone) to form a resonance-stabilized enolate. libretexts.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of a second molecule. The initial product is a β-hydroxy carbonyl compound (the aldol addition product). masterorganicchemistry.com If the reaction is heated, a subsequent dehydration (elimination of water) occurs to yield a conjugated α,β-unsaturated carbonyl compound, which is the final aldol condensation product. libretexts.org

Spectroscopic Probing of Tetrabutylammonium Methoxide-Mediated Reactions

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of reactions mediated by tetrabutylammonium methoxide in real-time. It allows for the identification of starting materials, intermediates, and final products, providing quantitative information about the reaction kinetics.

In a notable example, ³¹P NMR spectroscopy was used to monitor the addition of a methanolic solution of tetrabutylammonium methoxide to a mixture of phosphaalkenes. nih.gov By acquiring spectra at various time intervals after the addition of the reagent, researchers could observe the disappearance of the starting phosphaalkene signals and the simultaneous appearance of new signals corresponding to phosphinate intermediates and other products. nih.gov An internal standard can be used to obtain quantitative data on the concentration of each species over time, enabling a detailed mechanistic and kinetic analysis of the transformation. nih.gov

Interactive Table: Example of NMR Data Interpretation The following table illustrates hypothetical data that could be obtained from an NMR monitoring experiment.

Electron Spin Resonance (ESR) spectroscopy is a technique specifically used to study species that have unpaired electrons, such as radicals or certain metal ions. It can provide detailed information about the electronic environment of these species.

Tetrabutylammonium methoxide has been utilized as a titrant in ESR studies to investigate the formation of metal complexes in non-aqueous media. In a study of the complexation between the gadolinium ion (Gd³⁺), which is paramagnetic, and various carboxylic acids in methanol, a solution of tetrabutylammonium methoxide was used to deprotonate the acids. acs.org By monitoring the Gd³⁺ ESR signal as the methoxide solution was added, changes in the line height, width, and intensity were observed. acs.org These changes corresponded to the formation of successive complexes between Gd³⁺ and the deprotonated carboxylate anions (e.g., AGd²⁺, A₂Gd⁺, and A₃Gd). acs.org This method allowed for the determination of the individual ESR parameters for most of the complexed species, providing insight into the structure and bonding of the complexes formed. acs.org

Potentiometric titration is a precise method for determining the concentration of a substance and its equilibrium constants, such as pKa values or complex formation constants. In these studies, tetrabutylammonium methoxide can be used as a strong base titrant in non-aqueous solvents, where traditional bases like NaOH are often insoluble.

The complexation of Gd³⁺ with carboxylic acids in methanol was also studied using potentiometric (pH-metric) titrations with a tetrabutylammonium methoxide solution. acs.org By monitoring the potential (related to pH) of the solution as the base was added, titration curves were generated. The shape and inflection points of these curves allowed for the calculation of the successive formation constants for the metal-ligand complexes. acs.org This technique is highly effective for quantifying acid-base interactions and metal-ligand equilibria in organic solvents. openrepository.comma.edu

Interactive Table: Example of Potentiometric Titration Data This table represents typical data collected during a potentiometric titration to determine complex formation constants.

Synthetic Applications of Tetrabutylammoniummethoxide in Organic Chemistry

Advanced Strategies for Organic Carbonate Synthesis

The synthesis of organic carbonates is an area of considerable interest due to their applications as solvents, electrolytes in lithium-ion batteries, and as intermediates in the production of pharmaceuticals and polymers. Tetrabutylammonium (B224687) methoxide (B1231860) has emerged as a key reagent in the development of safe and efficient methods for the preparation of these valuable compounds.

A significant advancement in carbonate synthesis involves the reaction of tetrabutylammonium methoxide with carbon dioxide to form tetrabutylammonium methyl carbonate (TBAMC) in situ. richmond.edu This intermediate then reacts with various alkyl halides to produce the corresponding dialkyl carbonates in high yields. richmond.edu This two-step, one-pot procedure provides a mild and safe alternative to traditional methods that often employ toxic reagents like phosgene (B1210022). richmond.edu

The reaction proceeds via a nucleophilic substitution of the halide by the methyl carbonate anion. The large tetrabutylammonium cation effectively shields the anion, enhancing its nucleophilicity and facilitating the reaction under mild conditions, typically at room temperature in a solvent like acetonitrile. A variety of primary and secondary alkyl halides can be successfully employed in this transformation.

Table 1: Synthesis of Symmetrical and Unsymmetrical Dialkyl Carbonates Using TBAMC

| Entry | Alkyl Halide | Product | Yield (%) |

| 1 | Benzyl bromide | Dibenzyl carbonate | 95 |

| 2 | n-Butyl bromide | Di-n-butyl carbonate | 92 |

| 3 | Isopropyl bromide | Diisopropyl carbonate | 85 |

| 4 | Ethyl bromoacetate | Di(ethoxycarbonylmethyl) carbonate | 90 |

| 5 | Propargyl bromide | Dipropargyl carbonate | 88 |

Data compiled from studies on the synthesis of organic carbonates using tetrabutylammonium alkyl carbonates.

The versatility of tetrabutylammonium salts extends to the synthesis of both cyclic and acyclic carbonates. As detailed above, the reaction of tetrabutylammonium methyl carbonate with alkyl dihalides can lead to the formation of cyclic carbonates, although the primary application has been in the synthesis of dialkyl carbonates. The synthesis of cyclic carbonates often involves the reaction of epoxides with carbon dioxide, a reaction that can be catalyzed by tetrabutylammonium salts, such as tetrabutylammonium bromide, in deep eutectic solvents. illinois.edu This approach provides a green and efficient route to valuable cyclic carbonates. illinois.edu

The use of tetrabutylammonium methoxide in carbonate synthesis aligns with the principles of green chemistry. A key advantage of this methodology is the utilization of carbon dioxide, an abundant, inexpensive, and non-toxic C1 source. This approach avoids the use of hazardous reagents like phosgene and carbon monoxide, significantly improving the safety and environmental profile of the process. richmond.edu The reactions are typically conducted under mild conditions, further contributing to the energy efficiency of the synthesis. Furthermore, the tetrabutylammonium halide byproduct can potentially be recycled, adding to the sustainability of the method.

Formation of Esters and Ethers Using Tetrabutylammonium Methoxide

Tetrabutylammonium methoxide, as a source of a highly reactive methoxide anion, is a potent reagent for the synthesis of esters and ethers. The non-coordinating tetrabutylammonium cation enhances the nucleophilicity of the methoxide ion, allowing for efficient reactions under mild conditions.

In esterification reactions, tetrabutylammonium methoxide can act as a strong base to deprotonate carboxylic acids, forming a highly nucleophilic carboxylate anion that can then react with an alkyl halide. Alternatively, it can be used in transesterification reactions. While specific studies focusing solely on tetrabutylammonium methoxide are limited, the analogous tetrabutylammonium hydroxide (B78521) has been shown to be a highly efficient catalyst for the acylation of alcohols, phenols, and thiols with acyl halides and acid anhydrides, producing esters and thioesters in high yields. youtube.com

For ether synthesis, particularly in Williamson-type reactions, tetrabutylammonium methoxide can serve as an excellent base to deprotonate alcohols, generating the corresponding alkoxide in situ. This "naked" alkoxide, with the non-coordinating tetrabutylammonium counterion, is a powerful nucleophile that readily reacts with primary alkyl halides to form ethers. The use of tetrabutylammonium salts as phase-transfer catalysts in ether synthesis is also well-documented, facilitating the reaction between an aqueous phase containing the alkoxide and an organic phase containing the alkyl halide.

Alkylation Reactions Catalyzed or Mediated by Tetrabutylammonium Methoxide

The basicity of tetrabutylammonium methoxide makes it a valuable mediator and catalyst in a range of alkylation reactions. It can efficiently deprotonate a variety of carbon and heteroatom nucleophiles, generating the active species for subsequent alkylation.

In the context of N-alkylation and S-alkylation, tetrabutylammonium salts have demonstrated significant utility. For instance, tetrabutylammonium iodide has been used to catalyze the N-alkylation of amides and indazoles. escholarship.org Similarly, tetrabutylammonium bromide has been employed as a phase-transfer catalyst for the S-alkylation of 2-mercaptobenzimidazole. masterorganicchemistry.com Tetrabutylammonium methoxide, being a stronger base, can be expected to effectively deprotonate a wide range of N-H and S-H acidic compounds, facilitating their alkylation with various alkylating agents. The solubility of the resulting tetrabutylammonium salt of the deprotonated substrate in organic solvents enhances the reaction rates and yields.

Role in Carbon-Carbon Bond Formation Methodologies

The formation of carbon-carbon bonds is a cornerstone of organic synthesis. Many of these transformations rely on the generation of carbanionic nucleophiles, which are then added to electrophilic partners. Tetrabutylammonium methoxide, as a strong, non-metallic base, is well-suited to catalyze such reactions.

A prominent example of a base-catalyzed carbon-carbon bond-forming reaction is the Michael addition, which involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Tetrabutylammonium methoxide can effectively deprotonate carbon acids, such as malonates, β-ketoesters, and nitroalkanes, to generate the corresponding enolates. These "naked" enolates, in the presence of the non-coordinating tetrabutylammonium cation, are highly reactive and can undergo efficient Michael addition to a variety of acceptors.

Similarly, in the aldol (B89426) reaction, tetrabutylammonium methoxide can act as a base to generate an enolate from an aldehyde or ketone. This enolate can then nucleophilically attack another molecule of the carbonyl compound to form a β-hydroxy carbonyl compound. The use of a strong, soluble base like tetrabutylammonium methoxide can promote these reactions under homogeneous conditions, potentially offering advantages in terms of reaction control and efficiency.

Deprotection Strategies Utilizing Tetrabutylammoniummethoxide

The removal of protecting groups is a critical step in the synthesis of complex organic molecules. epa.gov Tetrabutylammonium salts, particularly those that can act as a source of a strong base or a specific nucleophile, are valuable in these transformations. While the direct application of tetrabutylammonium methoxide is not extensively documented for deprotection, the utility of related tetrabutylammonium compounds, such as tetrabutylammonium fluoride (B91410) (TBAF) and tetrabutylammonium hydroxide (TBAOH), provides insight into potential applications.

Silyl ethers are among the most common protecting groups for hydroxyl functionalities due to their ease of installation and stability. wikipedia.org Their removal is frequently accomplished using a fluoride ion source, for which TBAF is a widely used reagent. gelest.comharvard.edu The fluoride ion's high affinity for silicon drives the cleavage of the silicon-oxygen bond. harvard.edu The tetrabutylammonium cation ensures the solubility of the fluoride ion in organic solvents, where most protected substrates are soluble. wikipedia.org

Similarly, tetrabutylammonium hydroxide (TBAOH) is an effective reagent for the hydrolysis of esters, particularly polypeptide esters where it can minimize racemization. colab.ws Its strength as a base and its solubility in organic solvents make it suitable for substrates that are not soluble in common aqueous basic solutions. colab.ws Another related salt, tetrabutylammonium tribromide, has been used in methanol (B129727) to effectively cleave tert-butyldimethylsilyl (TBDMS) ethers. organic-chemistry.org

Given its nature as a strong base, tetrabutylammonium methoxide could theoretically be applied in base-mediated deprotection schemes, analogous to TBAOH in ester hydrolysis. However, specific and widespread research findings detailing its use for common protecting groups are not prevalent in the current scientific literature.

| Tetrabutylammonium Salt | Protecting Group | Typical Substrate | Key Feature |

|---|---|---|---|

| Tetrabutylammonium fluoride (TBAF) | Silyl Ethers (e.g., TBDMS, TIPS) | Alcohols, Phenols | Fluoride source for Si-O bond cleavage. gelest.comharvard.edu |

| Tetrabutylammonium hydroxide (TBAOH) | Esters | Polypeptide Esters | Strong base for hydrolysis with minimal racemization. colab.ws |

| Tetrabutylammonium tribromide | Silyl Ethers (TBDMS) | Alcohols | Effective cleavage when used in methanol. organic-chemistry.org |

Synthesis of Structurally Complex Organic Molecules

The construction of complex molecular architectures often relies on reagents that can perform under mild and highly selective conditions. Strong, non-nucleophilic bases that are soluble in organic solvents play a crucial role in many synthetic transformations, including alkylations and eliminations, by facilitating the deprotonation of weakly acidic protons without interfering with sensitive functional groups. Tetrabutylammonium methoxide, with its bulky cation and strongly basic methoxide anion, fits this profile.

The Hasubanan alkaloids are a family of natural products characterized by a complex, bridged tetracyclic core structure. nih.gov Their structural relationship to morphinan (B1239233) alkaloids has made them attractive targets for synthetic chemists. nih.gov The synthesis of the Hasubanan core is a significant challenge that involves the strategic formation of multiple rings and stereocenters.

Various synthetic strategies have been developed to construct this intricate framework. nih.gov These routes often involve key steps such as aldol condensations, Michael additions, and cyclization reactions that are frequently promoted by a base. For instance, in one approach to a related norhasubanan alkaloid, sodium methoxide in methanol was used to facilitate a key cascade reaction to form the aza[4.3.3]propellane core. scispace.com While bases are integral to these synthetic pathways, the specific use of tetrabutylammonium methoxide in the synthesis of the Hasubanan alkaloid core is not documented in prominent literature. The syntheses instead tend to employ more traditional inorganic bases. scispace.com

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. These reactions are valued for their atom economy and ability to rapidly generate molecular complexity. The facilitation of such reactions often requires a catalyst or promoter, which can include a base. However, based on available scientific literature, the role of tetrabutylammonium methoxide as a facilitator or catalyst in multi-component reactions is not a well-documented area of research.

Mentioned Compounds

| Compound Name |

|---|

| Tetrabutylammonium methoxide |

| Tetrabutylammonium fluoride (TBAF) |

| Tetrabutylammonium hydroxide (TBAOH) |

| tert-butyldimethylsilyl (TBDMS) |

| Tetrabutylammonium tribromide |

| Sodium methoxide |

Catalytic Functions of Tetrabutylammoniummethoxide in Chemical Transformations

General Catalytic Enhancement and Yield Optimization

Tetrabutylammonium (B224687) methoxide (B1231860) is recognized for its role in accelerating reaction rates and optimizing product yields, primarily through its function as a phase-transfer catalyst (PTC). chemicalbull.comtheaic.org In multiphase reaction systems, where reactants are distributed between immiscible organic and aqueous phases, the tetrabutylammonium cation facilitates the transfer of the methoxide anion from the aqueous or solid phase into the organic phase where the reaction occurs. chemicalbull.com This transfer overcomes the solubility barrier that often limits reaction rates in heterogeneous systems.

The large, nonpolar nature of the tetrabutylammonium cation allows it to form a lipophilic ion pair with the methoxide anion, rendering it soluble in organic solvents. theaic.org This increased concentration of the reactive anion in the organic phase leads to a significant acceleration of the reaction. princeton.edu The efficiency of this process can lead to higher product yields and can reduce the need for harsh reaction conditions or the use of expensive and toxic organic solvents, aligning with the principles of green chemistry. theaic.org The catalytic enhancement is also observed in reactions where the methoxide ion acts as a strong base for deprotonation, initiating reactions that would otherwise be slow or inefficient.

Role as a Catalyst in Polymer Chemistry

Catalysis is at the heart of polymer chemistry, enabling the synthesis of a vast array of materials with tailored properties. Tetrabutylammonium methoxide has potential applications in this field, particularly in polymer synthesis and modification.

Tetrabutylammonium methoxide can be envisioned as a catalyst for ring-opening polymerization (ROP), a common method for synthesizing biodegradable polyesters such as polylactide (PLA) and polycaprolactone (B3415563) (PCL). hw.ac.uknih.gov In ROP, a nucleophilic initiator attacks the cyclic monomer, leading to the propagation of the polymer chain. nih.gov The methoxide anion of tetrabutylammonium methoxide is a potent nucleophile and could serve as an effective initiator for the ROP of various cyclic esters. The polymerization would proceed via a coordination-insertion or an anionic mechanism, depending on the specific monomer and reaction conditions.

Furthermore, the basic nature of the methoxide ion can be utilized in polymer modification. nih.gov For instance, it could catalyze the transesterification of existing polyesters, leading to changes in molecular weight, branching, and other properties. rsc.org This could be a valuable tool for tailoring the physical and mechanical properties of polymers for specific applications. mdpi.com The ability to modify polymer surfaces is also crucial for improving properties like wettability and adhesion, and catalysts that can promote surface reactions are of significant interest. nih.gov

Anionic Polymerization Processes (e.g., Silazane Polymers, Phosphaisoprene)

Tetrabutylammonium methoxide serves as an effective initiator for anionic polymerization, a chain-growth polymerization technique that involves the polymerization of monomers initiated with anions. This method is particularly noted for its ability to produce polymers with well-defined structures and molecular weights. The catalytic function of tetrabutylammonium methoxide in the anionic polymerization of specific monomers, such as those leading to silazane and phosphaisoprene polymers, is a subject of scientific inquiry.

Silazane Polymers

Phosphaisoprene Polymers

In contrast, the anionic polymerization of 1-phosphaisoprene has been successfully demonstrated, yielding poly(1-phosphaisoprene), a phosphorus-containing analogue of natural rubber. This polymerization process, initiated by anionic species, capitalizes on the reactivity of the P=C bond within the phosphaisoprene monomer.

Research has shown that the anion-initiated polymerization of 1-phosphaisoprene can proceed in high yield, affording polymers with controlled molecular weights and narrow polydispersity. researchgate.net For instance, the anionic polymerization of 1‐phosphaisoprene [Mes*P=C(Me)−CH=CH2] has been reported to produce poly(1‐phosphaisoprene) in a 75% yield. researchgate.net The resulting polymer exhibited a number-average molecular weight (Mn) of 21,800 g/mol and a polydispersity index (Đ) of 1.02, indicating a well-controlled polymerization process. researchgate.net

The resulting poly(1-phosphaisoprene) retains the P=C bonds in its microstructure, which imparts unique chemical functionality to the polymer. researchgate.netnih.gov This functionality allows for further chemical modifications, such as the formation of macromolecular metal complexes. nih.gov

The table below summarizes the reported findings for the anionic polymerization of 1-phosphaisoprene.

| Monomer | Initiator System | Yield (%) | Mn ( g/mol ) | Đ (PDI) | Reference |

| 1-Phosphaisoprene | Anion-initiated | 75 | 21,800 | 1.02 | researchgate.net |

Mn = Number-average molecular weight; Đ (PDI) = Polydispersity Index

While the feasibility of anionic polymerization of phosphaisoprene is established, further detailed studies are needed to fully characterize the specific role of the tetrabutylammonium cation and methoxide anion in the initiation and propagation steps of the polymerization and their influence on the resulting polymer's microstructure and properties.

Broader Research Applications and Future Directions

Integration of Tetrabutylammonium (B224687) Methoxide (B1231860) in Sustainable Chemistry

The principles of green chemistry—designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances—are central to sustainable industrial development. Tetrabutylammonium methoxide has emerged as a key reagent in advancing these goals, particularly in carbon dioxide utilization and the development of environmentally benign synthesis methods. pubcompare.ai

One of the most significant challenges in sustainable chemistry is the effective utilization of carbon dioxide (CO₂), a major greenhouse gas. Research has demonstrated a safe and mild procedure for CO₂ fixation using tetrabutylammonium methoxide. In this process, commercially available tetrabutylammonium methoxide reacts readily with CO₂ at atmospheric pressure to yield tetrabutylammonium methyl carbonate (TBAMC). researchgate.netacs.org

This TBAMC intermediate is a valuable carboxylating agent. It can subsequently react with various alkyl halides to produce a range of symmetrical and mixed organic carbonates in high yields. researchgate.netresearchgate.net This two-step, one-pot synthesis is highly significant as it provides an alternative pathway to organic carbonates that avoids the use of highly toxic and hazardous reagents traditionally used for this purpose, such as phosgene (B1210022) and carbon monoxide. researchgate.netacs.org The reaction's efficiency and mild conditions highlight a viable route for converting captured CO₂ into value-added chemical products.

Below is a table summarizing the yields of various organic carbonates synthesized from alkyl halides using the tetrabutylammonium methoxide-CO₂ system.

| Entry | Alkyl Halide | Product | Yield (%) |

| 1 | Iodomethane | Dimethyl carbonate | 95 |

| 2 | Iodoethane | Ethyl methyl carbonate | 98 |

| 3 | 1-Iodopropane | Methyl propyl carbonate | 96 |

| 4 | 2-Iodopropane | Isopropyl methyl carbonate | 85 |

| 5 | Benzyl bromide | Benzyl methyl carbonate | 98 |

| 6 | Allyl bromide | Allyl methyl carbonate | 95 |

| (Data synthesized from research findings on the synthesis of organic carbonates from alkyl halides and tetrabutylammonium alkyl carbonates) researchgate.net |

The application of tetrabutylammonium methoxide extends beyond CO₂ fixation into broader green synthesis methodologies. Its utility in forming carbonates and carbamates without toxic precursors is a prime example of process intensification and hazard reduction. researchgate.netresearchgate.net Furthermore, its role as a strong, soluble organic base allows it to replace traditional inorganic bases in various reactions, often leading to cleaner reaction profiles and easier purification.

A notable application is in microreactor technology, a key tool in green chemistry that enables safer, more efficient reactions on a small scale with minimal waste. Tetrabutylammonium methoxide has been used as a base in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction performed within a microreactor. google.com This highlights its compatibility with modern, sustainable chemical manufacturing technologies that prioritize efficiency, safety, and waste reduction. google.com

Pharmaceutical Development and Active Pharmaceutical Ingredient (API) Synthesis

In the pharmaceutical industry, the development of robust and efficient synthetic routes to Active Pharmaceutical Ingredients (APIs) is critical. Tetrabutylammonium methoxide finds application as a specialized reagent in complex organic syntheses relevant to this sector. It functions primarily as a strong, non-aqueous base for deprotonation and as a catalyst in various bond-forming reactions.

Its use in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds found in many drug molecules, demonstrates its value. google.com In a documented synthesis, a 20% solution of tetrabutylammonium methoxide in methanol (B129727) was used in the reaction mixture to couple iodobenzene (B50100) and tolylboronic acid. google.com The ability to function effectively in such precise, controlled environments like microreactors is advantageous for the high-throughput screening and process optimization stages of drug discovery and development. google.com

Production of Specialty Chemicals and Advanced Materials

Tetrabutylammonium methoxide is instrumental in the synthesis of a variety of specialty chemicals and precursors for advanced materials. As detailed previously, its reaction with CO₂ and alkyl halides is a powerful method for producing high-purity organic carbonates, which are used as electrolytes in lithium-ion batteries and as green solvents. researchgate.net

The compound also plays a role in advanced organophosphorus chemistry. Research has shown that methanolic tetrabutylammonium methoxide solutions exhibit high reactivity for nucleophilic addition to phosphaalkenes, leading to the formation of phosphinites within minutes. These organophosphorus compounds are important ligands in catalysis and building blocks for more complex molecules.

Furthermore, tetrabutylammonium methoxide has been employed in the synthesis of sophisticated coordination complexes. It has been used to generate V(IV) methoxide complexes with triphenolamine ligands, which are studied for their catalytic properties. researchgate.net The compound is also listed as a reagent in a patent for a colorimetric hydrogel-based nanosensor designed for the detection of ionizing radiation, indicating its potential utility in the formulation of advanced sensor materials. google.com

Environmental Remediation Applications of Tetrabutylammonium methoxide

The primary application of tetrabutylammonium methoxide in an environmental context is through the chemical fixation of carbon dioxide. researchgate.net By capturing CO₂ and converting it into stable, commercially useful organic carbonates, this process represents a form of chemical remediation for a key greenhouse gas. This approach aligns with global efforts to develop carbon capture and utilization (CCU) technologies to mitigate climate change. The process is advantageous because it transforms a waste product (CO₂) into a valuable feedstock, creating an economic incentive for its capture. researchgate.netresearchgate.net While direct applications in soil or water remediation are not widely documented, its role in reducing the atmospheric burden of CO₂ is a significant contribution to environmental sustainability.

Computational and Theoretical Studies of Tetrabutylammonium methoxide Reactivity

To fully harness and optimize the reactivity of tetrabutylammonium methoxide, researchers have employed computational and theoretical studies. These investigations provide molecular-level insights into reaction mechanisms, transition states, and the role of the tetrabutylammonium cation in solution.

For instance, Density Functional Theory (DFT) has been used to study complex chemical systems where tetrabutylammonium methoxide is a key component. Such studies help elucidate the kinetics and thermodynamics of reactions, including metal ion-promoted hydrolytic processes where the compound is used to control pH and act as a base. queensu.ca Computational models have also been used to understand polymerization mechanisms that are regulated by CO₂ in the presence of alkoxide species, a process closely related to the reactivity of tetrabutylammonium methoxide. researchgate.net These theoretical approaches are crucial for designing more efficient catalysts and for predicting the behavior of reagents in complex reaction environments, accelerating the development of new synthetic methodologies.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become an indispensable tool for elucidating reaction mechanisms, predicting reaction barriers, and understanding the stability of intermediates and transition states.

In the context of Tetrabutylammonium methoxide-mediated reactions, DFT calculations can provide a detailed picture of the reaction pathways at the atomic level. By modeling the interactions between the methoxide anion, the tetrabutylammonium cation, substrates, and solvent molecules, researchers can map out the potential energy surface of a reaction. This allows for the identification of the most likely reaction mechanism and the rate-determining step.

Key aspects that can be investigated using DFT for Tetrabutylammonium methoxide include:

Transition State Analysis: DFT is used to locate and characterize the transition state (TS) structures for proposed reaction steps. The calculated energy of the transition state is crucial for determining the activation energy barrier, which dictates the reaction rate. For instance, in a proton abstraction step, DFT can model the geometry and energy of the TS where the methoxide anion removes a proton from the substrate.

Reaction Coordinate Mapping: By calculating the energy of the system along the reaction coordinate, a complete energy profile can be constructed. This profile visualizes the energy changes from reactants to products, including any intermediates and transition states, providing a clear depiction of the reaction's feasibility.

Ion Pairing Effects: The non-covalently bound nature of the Tetrabutylammonium methoxide ion pair can be explicitly modeled. nih.gov DFT calculations can reveal the preferred geometry of the ion pair and how the large, non-coordinating tetrabutylammonium cation influences the reactivity of the "naked" methoxide anion. acs.org Computational studies have shown a general structural motif for the ion pairs between the tetrabutylammonium cation and various anions, which can be extended to the methoxide anion. nih.gov

The choice of functional and basis set is critical for obtaining accurate results. Hybrid functionals like B3LYP, often combined with Pople-style basis sets (e.g., 6-311+G(d,p)), are commonly employed for organic reactions to balance computational cost and accuracy. nih.govnih.gov

Table 1: Exemplary DFT-Calculated Parameters for a Hypothetical Reaction Step

| Parameter | Description | Illustrative Value |

| ΔE‡ | Activation Energy Barrier | 15.2 kcal/mol |

| ΔG‡ | Gibbs Free Energy of Activation | 18.5 kcal/mol |

| TS Geometry | Key bond distances/angles in the transition state | C-H bond: 1.5 Å, H-O bond: 1.2 Å |

| ΔGrxn | Gibbs Free Energy of Reaction | -25.0 kcal/mol |

This table contains hypothetical data for illustrative purposes.

Modeling of Solvent Effects and Solution Structure on Reactivity

The solvent plays a critical role in reactions involving charged species like Tetrabutylammonium methoxide. rsc.org Computational models are essential for dissecting the complex interplay between the solvent, the ion pair, and the reactants. nih.govd-nb.info These models can be broadly categorized into implicit and explicit solvent models.

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. d-nb.info They are computationally efficient and effective at capturing bulk electrostatic effects of the solvent on the solute's energy and geometry. For Tetrabutylammonium methoxide, an implicit model could be used to quickly screen how different solvents might affect the reaction's thermodynamics and kinetics. researchgate.netacs.org

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This is computationally more demanding but allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. d-nb.info For the methoxide anion, explicit modeling with protic solvents like methanol is crucial to understand how hydrogen bonding can stabilize the anion and modulate its basicity and nucleophilicity. e3s-conferences.org

Furthermore, computational studies can model the solution structure, including the degree of ion pairing versus dissociation of Tetrabutylammonium methoxide in different solvents. acs.orgresearchgate.net The large alkyl chains of the tetrabutylammonium cation contribute to its solubility in a wide range of organic solvents, and molecular dynamics (MD) simulations can be used to study its solvation shell and its interaction with the methoxide anion. rsc.orgnih.govnih.gov Understanding these interactions is key, as the "freeness" of the methoxide anion is directly related to its reactivity.

Table 2: Comparison of Implicit vs. Explicit Solvent Models for Calculating Methoxide Anion Solvation Energy

| Computational Model | Key Features | Advantages | Limitations |

| Implicit (PCM) | Solvent as a dielectric continuum. | Computationally fast, good for bulk effects. | Does not capture specific H-bonds. |

| Explicit (MD/DFT) | Individual solvent molecules included. | Captures specific solute-solvent interactions. | Computationally expensive. |

Prediction of Selectivity and Yield in Tetrabutylammonium methoxide-Mediated Reactions

Predicting the outcome of a chemical reaction, particularly its selectivity (e.g., regioselectivity, stereoselectivity) and yield, is a major goal in modern chemistry. Machine learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models are becoming increasingly powerful tools for this purpose. arxiv.orgresearchgate.netrsc.org

For reactions mediated by Tetrabutylammonium methoxide, which can act as a base or nucleophile in various transformations, predictive models can be developed to guide reaction optimization and catalyst design. nih.govcam.ac.uknih.govresearchgate.net

The general workflow for building such a model involves:

Data Collection: A dataset of reactions is compiled, including substrates, reagents (Tetrabutylammonium methoxide), solvents, temperatures, and the corresponding experimental outcomes (e.g., enantiomeric excess, diastereomeric ratio, or percentage yield).

Descriptor Generation: The molecules involved in the reaction are converted into numerical representations called "descriptors." These can include a wide range of features:

Constitutional Descriptors: Molecular weight, atom counts.

Topological Descriptors: Connectivity indices.

Geometric Descriptors: Molecular surface area, volume. nih.gov

Quantum Chemical Descriptors: HOMO/LUMO energies, partial atomic charges, dipole moment (often calculated using DFT).

Catalyst-Specific Descriptors: For the tetrabutylammonium cation, descriptors can include steric parameters like cone angle or surface area, which are relevant in phase-transfer catalysis. researchgate.netnih.gov

Model Training: A machine learning algorithm (e.g., random forest, support vector machines, neural networks) is trained on the dataset to learn the complex relationship between the descriptors and the reaction outcome. arxiv.orgnih.gov

Model Validation and Prediction: The model's predictive power is tested on a separate set of data not used during training. A validated model can then be used to predict the selectivity and yield for new, untested reactions, thereby accelerating experimental discovery. researchgate.net

By applying these predictive models, researchers can screen virtual libraries of substrates or catalysts to identify promising candidates for achieving high selectivity and yield in Tetrabutylammonium methoxide-mediated reactions, minimizing the need for extensive trial-and-error experimentation. cam.ac.ukresearchgate.net

常见问题

Basic Question: What are the key methodological considerations for synthesizing and handling tetrabutylammonium methoxide in nucleophilic substitution reactions?

Answer:

Tetrabutylammonium methoxide (TBAMeO) is typically prepared by dissolving tetrabutylammonium hydroxide (TBA-OH) in methanol, where hydroxide ions deprotonate methanol to generate methoxide ions (CH₃O⁻) via the equilibrium:

In a 5 mM TBA-OH solution in methanol, the molar ratio of CH₃O⁻ to OH⁻ is approximately 95:1 . For nucleophilic substitution reactions, TBAMeO is often added incrementally (e.g., 5–20 wt% in methanol) to drive reactions to completion, as seen in SN2 reactions where excess reagent compensates for steric hindrance . Handling requires anhydrous conditions and inert atmospheres to prevent decomposition. Reaction quenching with aqueous sodium bicarbonate or saturated brine is recommended to isolate products .

Basic Question: How does tetrabutylammonium methoxide function as a base in deprotonation or elimination reactions?

Answer:

TBAMeO acts as a strong, non-nucleophilic base due to its methoxide ion (CH₃O⁻), which abstracts protons to form alkoxide intermediates. For example, in deacetylation reactions, sodium methoxide (NaOMe) is often used, but TBAMeO offers enhanced solubility in organic solvents via its tetrabutylammonium cation, enabling phase-transfer catalysis. This was demonstrated in glycosylation protocols, where TBAMeO deacetylates thioglycosides in DMF, followed by alkylation with NaH and tetrabutylammonium iodide (TBAI) .

Advanced Question: How can researchers optimize TBAMeO-mediated reactions when faced with incomplete conversions or side products?

Answer:

Incomplete conversions often arise from steric hindrance or competing reaction pathways. For example, in a methoxylation reaction, adding TBAMeO in multiple equivalents (e.g., 5–10 equiv) and heating at 50–60°C for extended periods (48–120 hours) improved yields from 68% to >90% . Monitoring free methoxide concentration ([CH₃O⁻]free) via titration or UV-Vis spectroscopy is critical, as excess methoxide can shift reaction pathways (e.g., favoring para-substitution over meta-substitution in aromatic systems) . Contradictory product ratios at varying methoxide levels require kinetic analysis using plots of (R°–R)/(R–R\sim) vs. [CH₃O⁻]free to validate mechanistic models .

Advanced Question: What role does TBAMeO play in cycloaromatization or cascade reactions, and how can its reactivity be modulated?

Answer:

TBAMeO facilitates anionic cascade reactions by stabilizing reactive intermediates. In one study, TBAMeO triggered a cycloaromatization cascade in enediynes by deprotonating cyano groups, leading to biphenyl derivatives. However, when tetrabutylammonium iodide (TBAI) was added, methoxide attacked acetylenic carbons instead, altering the pathway to form steroidal skeletons . Modulating solvent polarity (e.g., switching from methanol to DMSO) and adding phase-transfer catalysts (e.g., TBAI) can redirect reactivity by altering ion pairing and transition-state stabilization .

Advanced Question: How does TBAMeO interact with deep eutectic solvents (DES) to enhance extraction or catalytic efficiency?

Answer:

TBAMeO-derived salts (e.g., tetrabutylammonium bromide) form DES with hydrogen-bond donors like caprylic acid. A 1:2 molar ratio of TBABr:caprylic acid achieved >95% extraction efficiency for phenolic compounds due to strong hydrogen-bonding and hydrophobic interactions . Response Surface Methodology (RSM) can optimize parameters (e.g., temperature, molar ratio) to maximize extraction yields, with quadratic models predicting optimal conditions .

Basic Question: What analytical techniques are recommended for characterizing TBAMeO-containing reaction mixtures?

Answer:

- HRMS (High-Resolution Mass Spectrometry): Used to confirm product molecular ions (e.g., m/z 419.1833 for methoxylated pyridines) .

- Reverse-Phase HPLC: Purifies products using gradients of MeCN/water with 0.1% TFA .

- NMR Spectroscopy: Monitors deprotonation or elimination via shifts in alkoxide or aromatic proton signals .

Advanced Question: How do solvent choice and counterion effects influence TBAMeO’s reactivity in organometallic systems?

Answer:

Solvent polarity determines ion-pair dissociation: in methanol, TBAMeO exists as tight ion pairs, limiting nucleophilicity, while in DMF or DMSO, dissociation increases methoxide availability . Counterion exchange (e.g., replacing methoxide with fluoride) alters redox properties, as seen in cross-linked quantum dot films where TBA-OH-derived methoxide improved surface passivation compared to OH⁻-rich solutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。